N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-butyl-4-[[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O3S/c1-3-4-14-27-24(30)20-11-9-19(10-12-20)16-29-25(31)23-22(13-15-33-23)28(26(29)32)17-21-8-6-5-7-18(21)2/h5-8,13,15,19-20H,3-4,9-12,14,16-17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVOQDYGSFSGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-butyl-4-((1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural components include:
- N-butyl group
- Cyclohexanecarboxamide moiety
- Dioxo functional groups
Research indicates that compounds with thieno[3,2-d]pyrimidine structures often exhibit mechanisms such as:
- Inhibition of cell proliferation : Many derivatives have been shown to induce apoptosis in cancer cells by inhibiting key cellular pathways.
- Antimicrobial activity : Some studies suggest that similar compounds possess antibacterial and antifungal properties.
Biological Activity Data
Case Studies and Research Findings
-
Anticancer Activity
A study explored the effects of related thieno[3,2-d]pyrimidine derivatives on breast cancer cell lines. The compound demonstrated significant cytotoxicity with an EC50 value of 0.004 µM against T47D cells, indicating its potential as a chemotherapeutic agent through the induction of apoptosis via tubulin polymerization inhibition . -
Antimicrobial Properties
Another investigation assessed the antibacterial efficacy of related compounds against various pathogens. The results indicated that certain derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect . -
Metabolic Interactions
Research on similar compounds highlighted their role as inhibitors of cytochrome P450 enzymes (CYP), particularly CYP3A4. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations
The 2-methylbenzyl substituent introduces steric hindrance, which may improve target-binding specificity or metabolic resistance compared to unsubstituted benzyl groups .
Core Heterocycle Variations: Compounds with pyrazolo[3,4-d]pyrimidine cores (e.g., ) exhibit higher molecular weights (>580 Da), which may limit blood-brain barrier penetration. Thieno[3,2-d]pyrimidine derivatives (target compound and ) are smaller and more rigid, favoring kinase or protease inhibition.
Functional Group Impact :
- Fluorine substitutions (e.g., ) enhance electronegativity and metabolic stability but may increase synthetic complexity.
- Chlorinated aromatics (e.g., DM-11 ) improve target affinity in antimicrobial contexts but raise toxicity concerns.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for benzyl analogs (e.g., Suzuki coupling or amide bond formation ), though the 2-methylbenzyl group may require tailored protection/deprotection steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
